molecular formula C29H24N4O4 B12018136 2-(((2-(2-(Benzyloxy)benzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide CAS No. 765910-11-0

2-(((2-(2-(Benzyloxy)benzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide

Cat. No.: B12018136
CAS No.: 765910-11-0
M. Wt: 492.5 g/mol
InChI Key: YUAKPZFDUORZNO-NDZAJKAJSA-N
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Description

2-(((2-(2-(Benzyloxy)benzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as benzylidene, hydrazino, oxo, acetyl, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-(2-(Benzyloxy)benzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide typically involves multiple steps. One common method includes the condensation of 2-(benzyloxy)benzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with an appropriate acylating agent, such as acetyl chloride, to introduce the oxoacetyl group. Finally, the resulting compound is coupled with N-phenylbenzamide under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(((2-(2-(Benzyloxy)benzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(((2-(2-(Benzyloxy)benzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions could modulate biological pathways, leading to various effects. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[{(2E)-2-[2-(Benzyloxy)-5-bromobenzylidene]hydrazino}(oxo)acetyl]amino}-N-(4-ethoxyphenyl)benzamide
  • Ethyl 2-{[{(2E)-2-[2-(Benzyloxy)benzylidene]hydrazino}(oxo)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

The uniqueness of 2-(((2-(2-(Benzyloxy)benzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications .

Properties

CAS No.

765910-11-0

Molecular Formula

C29H24N4O4

Molecular Weight

492.5 g/mol

IUPAC Name

N-[2-(phenylcarbamoyl)phenyl]-N'-[(E)-(2-phenylmethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C29H24N4O4/c34-27(31-23-14-5-2-6-15-23)24-16-8-9-17-25(24)32-28(35)29(36)33-30-19-22-13-7-10-18-26(22)37-20-21-11-3-1-4-12-21/h1-19H,20H2,(H,31,34)(H,32,35)(H,33,36)/b30-19+

InChI Key

YUAKPZFDUORZNO-NDZAJKAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4

Origin of Product

United States

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